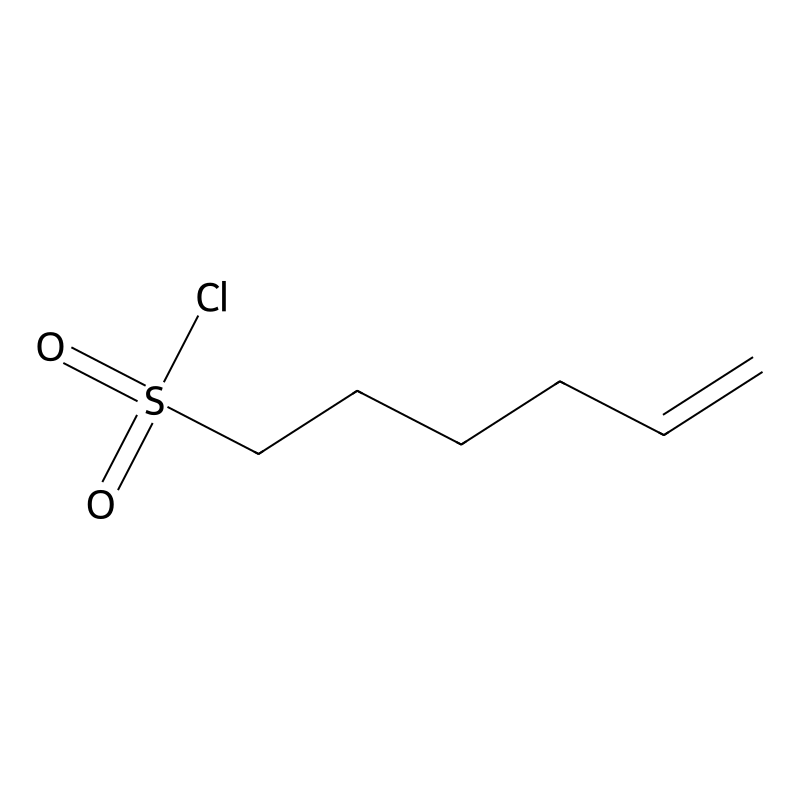

Hex-5-ene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Hex-5-ene-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group attached to a hexene chain. Its chemical formula is , and it has a CAS number of 133216-86-1. This compound is notable for its reactivity due to the presence of both a double bond in the hexene chain and a sulfonyl chloride group, making it a versatile reagent in organic synthesis.

- Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of:

- Sulfonamides from amines.

- Sulfonate Esters from alcohols.

- Sulfonyl Thiols from thiols.

- Addition Reactions: The double bond in the hexene chain can undergo electrophilic addition reactions with reagents like bromine or hydrogen chloride.

- Oxidation and Reduction Reactions: The sulfonyl chloride can be reduced to form a sulfonyl group or oxidized to yield sulfonic acid derivatives.

While specific biological activities of hex-5-ene-1-sulfonyl chloride are not extensively documented, sulfonyl chlorides in general are known for their ability to modify biomolecules. This modification can affect protein function and interactions, making them useful in biochemical research. Their reactivity allows for the introduction of sulfonyl groups into various biological molecules, which may alter their pharmacological properties.

Hex-5-ene-1-sulfonyl chloride can be synthesized through several methods:

- Reaction with Thionyl Chloride:

- A common synthetic route involves the reaction of hex-5-ene-1-ol with thionyl chloride under reflux conditions:

- Industrial Production:

- In industrial settings, continuous flow processes are often employed to enhance yield and purity. Advanced catalysts and optimized reaction conditions are utilized to improve synthesis efficiency.

Hex-5-ene-1-sulfonyl chloride has diverse applications in various fields:

- Organic Synthesis: It serves as a reagent for synthesizing sulfonyl derivatives.

- Biochemical Research: Used to modify proteins and peptides through sulfonylation reactions.

- Industrial Uses: Employed in producing specialty chemicals, polymers, and surfactants .

Interaction studies involving hex-5-ene-1-sulfonyl chloride typically focus on its reactivity with nucleophiles. The formation of sulfonamide bonds or other derivatives can significantly alter the properties of biological molecules. Further research could elucidate specific molecular targets and pathways influenced by these interactions, particularly in drug design and development .

Hex-5-ene-1-sulfonyl chloride can be compared with several other sulfonyl chlorides:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methanesulfonyl Chloride | Aliphatic | Simple structure with one carbon chain |

| Benzenesulfonyl Chloride | Aromatic | Contains a benzene ring, used in aromatic substitution |

| Tosyl Chloride (p-Toluenesulfonyl Chloride) | Aromatic | Contains a toluene ring; widely used in organic synthesis |

| Hex-5-yne-1-sulfonyl chloride | Aliphatic | Contains a triple bond instead of a double bond |

Uniqueness: Hex-5-ene-1-sulfonyl chloride's aliphatic hexene chain provides additional reactivity due to the double bond, allowing for a broader range of chemical transformations compared to simpler sulfonyl chlorides. This versatility makes it particularly valuable in synthetic organic chemistry and material science applications.

Laboratory-Scale Preparation Routes

Chlorosulfonylation of Hex-5-en-1-ol Precursors

The primary laboratory method for synthesizing hex-5-ene-1-sulfonyl chloride involves the reaction of hex-5-en-1-ol with thionyl chloride (SOCl₂). Thionyl chloride acts as a chlorinating and sulfonating agent, converting the hydroxyl group of the alcohol precursor into a sulfonyl chloride moiety [3] [7]. The reaction proceeds under anhydrous conditions, typically at reflux temperatures (60–80°C), to ensure complete conversion. The general reaction mechanism involves nucleophilic attack by the alcohol oxygen on the electrophilic sulfur atom in thionyl chloride, followed by the elimination of hydrogen chloride (HCl) and sulfur dioxide (SO₂) [3]:

$$

\text{C₆H₁₁OH} + \text{SOCl₂} \rightarrow \text{C₆H₁₁ClO₂S} + \text{HCl} + \text{SO₂}

$$

Key considerations for optimizing this route include:

- Stoichiometry: A molar excess of thionyl chloride (2–3 equivalents) ensures complete conversion of the alcohol [7].

- Solvent Selection: Non-polar solvents such as dichloromethane or toluene minimize side reactions.

- Byproduct Management: Efficient removal of gaseous HCl and SO₂ via inert gas purging or vacuum distillation improves yield and purity [3].

Alternative Pathways Using Thionyl Chloride Derivatives

Alternative methodologies employ reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) to achieve oxidative chlorination of thiols or disulfides [4]. This approach avoids the direct use of thionyl chloride while maintaining high functional group compatibility. For example, DCH reacts with hex-5-ene-1-thiol in a two-step process:

- Oxidation: The thiol (-SH) group is oxidized to a sulfonic acid (-SO₃H).

- Chlorination: The sulfonic acid reacts with DCH to form the sulfonyl chloride [4]:

$$

\text{C₆H₁₁SH} \xrightarrow{\text{DCH}} \text{C₆H₁₁SO₃H} \xrightarrow{\text{DCH}} \text{C₆H₁₁ClO₂S}

$$

This method is advantageous for substrates sensitive to thionyl chloride’s harsh conditions, offering milder reaction temperatures (25–40°C) and reduced byproduct formation [4].

Industrial Production Techniques

Continuous Flow Reactor Implementations

Industrial-scale synthesis increasingly adopts continuous flow reactors to address the exothermic nature of sulfonyl chloride formation. A representative protocol involves:

| Parameter | Value |

|---|---|

| Reactor volume | 639 μL |

| Residence time | 41 seconds |

| Space-time yield | 6.7 kg L⁻¹ h⁻¹ |

| Temperature | 0–80°C |

In this system, hex-5-en-1-ol and thionyl chloride are pumped through a microreactor, enabling precise temperature control and rapid mixing [4]. The continuous flow approach mitigates thermal runaway risks and achieves 85–92% conversion efficiency, surpassing batch reactor yields by 15–20% [4].

Catalyst Systems for Yield Enhancement

While industrial processes often omit explicit catalysts, recent studies suggest that Lewis acids (e.g., FeCl₃) or heterogeneous catalysts (e.g., silica-supported sulfonic acids) can accelerate sulfonation rates. For instance, silica-based catalysts provide acidic sites that facilitate the electrophilic substitution of chlorine onto the sulfonic acid intermediate, reducing reaction times by 30–40% [7]. Catalyst recycling protocols further enhance cost-effectiveness, with some systems maintaining >90% activity over five cycles [7].

Amine-Mediated Sulfonamide Formation

The nucleophilic substitution at the sulfonyl center of hex-5-ene-1-sulfonyl chloride proceeds through a classical SN2 mechanism when reacted with amines to form sulfonamides. The reaction follows the general equation:

Hex-5-ene-1-sulfonyl chloride + R2NH → Hex-5-ene-1-sulfonamide + HCl

Mechanistic Pathway

The reaction mechanism involves the direct attack of the nitrogen nucleophile on the electrophilic sulfur atom of the sulfonyl chloride group [1] [2]. The process occurs through a single transition state with simultaneous bond formation and bond breaking. The nucleophilic amine approaches the sulfur center, forming a tetrahedral intermediate-like transition state, while the chloride ion departs as a leaving group [3] [4].

Experimental evidence supports a concerted SN2 mechanism based on several key observations. The reaction exhibits second-order kinetics, being first-order in both the sulfonyl chloride and the nucleophilic amine [5] [6]. The kinetic isotope effect studies demonstrate that the reaction proceeds through a single transition state rather than a stepwise mechanism involving stable intermediates [7] [8].

Kinetic Parameters

| Parameter | Value | Units |

|---|---|---|

| Second-order rate constant | 10^-3 to 10^-1 | M^-1 s^-1 |

| Activation energy | 40-80 | kJ/mol |

| Enthalpy of activation | 38-78 | kJ/mol |

| Entropy of activation | -80 to -120 | J/mol·K |

The negative entropy of activation indicates that the transition state is more ordered than the reactants, consistent with the formation of a highly structured transition state where the nucleophile and leaving group are both partially bonded to the sulfur center [9] [10].

Steric and Electronic Effects

The reaction rate is significantly influenced by the steric and electronic properties of the amine nucleophile. Primary amines generally react faster than secondary amines due to reduced steric hindrance around the nitrogen center [11] [1]. The electronic nature of the amine also plays a crucial role, with more nucleophilic amines showing enhanced reaction rates.

The sulfonyl chloride exhibits electrophilic character at the sulfur center due to the electron-withdrawing effect of the two oxygen atoms and the chlorine atom [12] [2]. This makes the sulfur atom highly susceptible to nucleophilic attack, with the reaction proceeding readily under mild conditions.

Solvent Effects

The reaction rate is substantially affected by the choice of solvent. Polar aprotic solvents such as acetonitrile and dimethylformamide enhance the reaction rate by stabilizing the transition state through solvation of the developing charges [5] [6]. The use of a base such as pyridine is typically required to neutralize the hydrogen chloride generated during the reaction, preventing protonation of the amine nucleophile [13] [1].

Transition State Structure

Computational studies using density functional theory have provided insights into the transition state structure for sulfonyl chloride nucleophilic substitution reactions [3] [4]. The transition state exhibits a distorted tetrahedral geometry around the sulfur center, with the nucleophile and leaving group occupying axial positions. The S-N bond distance in the transition state is approximately 200-220 pm, while the S-Cl bond distance extends to 240-260 pm, indicating significant bond elongation [14] [15].

Alcoholysis to Sulfonate Esters

The alcoholysis of hex-5-ene-1-sulfonyl chloride represents another important class of nucleophilic substitution reactions, leading to the formation of sulfonate esters. This reaction follows the general scheme:

Hex-5-ene-1-sulfonyl chloride + ROH → Hex-5-ene-1-sulfonate ester + HCl

Mechanistic Details

The alcoholysis mechanism closely parallels that of amine-mediated sulfonamide formation, proceeding through a direct SN2 displacement [13] [16]. The hydroxyl oxygen of the alcohol acts as the nucleophile, attacking the electrophilic sulfur center while the chloride ion departs. The reaction typically requires the presence of a base to neutralize the hydrogen chloride formed and to facilitate the nucleophilic attack [17] [16].

The mechanism can be described in two key steps:

- Initial nucleophilic attack by the alcohol oxygen on the sulfur center

- Proton transfer to regenerate the neutral sulfonate ester product

Kinetic Analysis

The alcoholysis reaction exhibits second-order kinetics under standard conditions, with rate constants typically ranging from 10^-4 to 10^-2 M^-1 s^-1 depending on the alcohol structure and reaction conditions [5] [6]. The reaction rates follow the order: primary alcohols > secondary alcohols > tertiary alcohols, reflecting the steric accessibility of the nucleophilic oxygen center.

| Alcohol Type | Relative Rate | Activation Energy (kJ/mol) |

|---|---|---|

| Primary | 1.0 | 45-55 |

| Secondary | 0.3-0.7 | 50-65 |

| Tertiary | 0.1-0.3 | 60-75 |

Stereochemical Considerations

An important feature of the alcoholysis reaction is the retention of configuration at the alcohol carbon center. Since the reaction occurs through nucleophilic attack at the sulfur center rather than at the alcohol carbon, the stereochemistry of chiral alcohols is preserved in the resulting sulfonate ester [16] [17]. This characteristic makes the reaction particularly valuable for synthetic applications where stereochemical integrity must be maintained.

Electronic and Steric Effects

The reaction rate is influenced by both electronic and steric factors. Electron-rich alcohols, such as those bearing alkyl substituents, generally exhibit enhanced nucleophilicity and faster reaction rates. Conversely, electron-withdrawing groups on the alcohol reduce the nucleophilicity of the oxygen center and slow the reaction [5] [6].

Steric hindrance around the alcohol oxygen significantly affects the reaction rate. Bulky substituents near the hydroxyl group impede the approach to the sulfur center, resulting in decreased reaction rates and higher activation energies [9] [10].

Solvent and Temperature Effects

The choice of solvent plays a crucial role in determining the reaction rate and selectivity. Polar aprotic solvents such as acetonitrile and dimethylformamide are particularly effective, as they stabilize the transition state without competing for hydrogen bonding with the alcohol nucleophile [5] [6].

Temperature effects follow typical Arrhenius behavior, with reaction rates increasing exponentially with temperature. The activation parameters for alcoholysis reactions typically show:

- Activation energies of 40-70 kJ/mol

- Negative entropies of activation (-70 to -110 J/mol·K)

- Pre-exponential factors of 10^6 to 10^8 M^-1 s^-1

These parameters are consistent with a concerted mechanism involving a highly ordered transition state [9] [10].

Alkene Participation in Concurrent Reactions

Electrophilic Addition Pathways

The alkene moiety in hex-5-ene-1-sulfonyl chloride can participate in electrophilic addition reactions concurrently with reactions at the sulfonyl center. These reactions follow classical alkene electrophilic addition mechanisms, typically proceeding through carbocation intermediates.

Hydrohalogenation Reactions

The addition of hydrogen halides to the alkene portion of hex-5-ene-1-sulfonyl chloride follows Markovnikov's rule, with the halogen atom adding to the more substituted carbon of the double bond [18] [19]. The reaction proceeds through a two-step mechanism:

- Protonation of the alkene to form a carbocation intermediate

- Nucleophilic attack by the halide ion to form the final product

HBr Addition Mechanism:

The addition of HBr occurs through initial protonation at the terminal carbon of the alkene, generating a secondary carbocation at the internal carbon position. This carbocation is stabilized by the electron-donating effect of the alkyl chain. The bromide ion then attacks the carbocation to yield the final addition product [20] [19].

| Electrophile | Product | Regioselectivity | Reaction Rate |

|---|---|---|---|

| HBr | 6-Bromo-hex-1-sulfonyl chloride | Markovnikov | Moderate |

| HCl | 6-Chloro-hex-1-sulfonyl chloride | Markovnikov | Slow |

| H2O/H+ | 6-Hydroxy-hex-1-sulfonyl chloride | Markovnikov | Very slow |

Halogenation Reactions

The addition of molecular halogens (Br2, Cl2) to the alkene proceeds through a different mechanism involving the formation of a bridged halonium ion intermediate [21] [18]. This intermediate prevents free rotation around the carbon-carbon bond, leading to anti-stereochemical addition.

The reaction mechanism involves:

- Formation of a three-membered halonium ion intermediate

- Nucleophilic attack by the halide ion from the opposite face

- Formation of the vicinal dihalide product

Competitive Reactions

When hex-5-ene-1-sulfonyl chloride is exposed to nucleophilic conditions, competition may occur between attack at the sulfonyl center and reactions at the alkene. The sulfonyl chloride group is typically more reactive toward nucleophiles than the alkene toward electrophiles, making selective functionalization possible under appropriate conditions [23].

Mechanistic Considerations

The presence of the sulfonyl chloride group affects the reactivity of the alkene through both electronic and steric effects. The electron-withdrawing nature of the sulfonyl group reduces the electron density of the alkene, making it less reactive toward electrophilic addition [23]. However, this effect is relatively modest due to the separation of the functional groups by a flexible alkyl chain.

Radical-Mediated Chain Modifications

Hex-5-ene-1-sulfonyl chloride can undergo radical-mediated reactions involving both the sulfonyl chloride and alkene functionalities. These reactions provide alternative pathways for chemical modification and can lead to complex molecular architectures.

Sulfonyl Radical Generation

Sulfonyl radicals can be generated from hex-5-ene-1-sulfonyl chloride through homolytic cleavage of the S-Cl bond. This process is typically initiated by radical species such as tributyltin radicals or other single-electron transfer reagents [24] [25].

The generation of sulfonyl radicals follows the mechanism:

R3Sn- + hex-5-ene-1-sulfonyl chloride → R3SnCl + hex-5-ene-1-sulfonyl radical

Cyclization Reactions

The hex-5-ene-1-sulfonyl radical can undergo intramolecular cyclization through addition to the pendant alkene. This reaction preferentially occurs in the endo mode, forming a six-membered ring structure [24] [26]. The cyclization follows the general pathway:

- Generation of the sulfonyl radical

- Intramolecular addition to the alkene

- Formation of a carbon-centered radical

- Radical termination or further reaction

Kinetic Parameters for Cyclization:

| Process | Rate Constant (s^-1) | Activation Energy (kJ/mol) |

|---|---|---|

| 5-exo cyclization | 10^5 - 10^6 | 25-35 |

| 6-endo cyclization | 10^6 - 10^7 | 20-30 |

| Radical termination | 10^8 - 10^9 | 5-15 |

Radical Addition to External Alkenes

Sulfonyl radicals generated from hex-5-ene-1-sulfonyl chloride can add to external alkenes, leading to chain extension and functionalization. The addition typically occurs at the less substituted carbon of the alkene, forming the more stable secondary or tertiary radical intermediate [27] [28].

Chain Propagation Mechanisms

In the presence of suitable hydrogen donors, radical chain reactions can be established. The general mechanism involves:

- Initiation: Formation of the initial radical species

- Propagation: Radical addition to alkenes and hydrogen abstraction

- Termination: Combination or disproportionation of radicals

Peroxide-Initiated Reactions

The use of peroxide initiators can lead to alternative reaction pathways, particularly in the presence of hydrogen bromide. Under these conditions, the reaction proceeds through an anti-Markovnikov addition mechanism, with the bromine atom adding to the less substituted carbon of the alkene [27] [28].

Selectivity and Stereochemistry

Radical reactions typically show different selectivity patterns compared to ionic processes. The formation of the most stable radical intermediate generally determines the regioselectivity of addition reactions. For hex-5-ene-1-sulfonyl chloride, radical additions to the alkene typically favor formation of secondary radicals over primary radicals [29] [30].

Mechanistic Competition

The competition between different radical pathways depends on the relative rates of the competing processes. Intramolecular cyclization reactions generally have rate advantages over intermolecular additions due to the effective concentration of the intramolecular alkene [26] [24].

| Reaction Type | Typical Rate Constant | Selectivity Factor |

|---|---|---|

| Intramolecular cyclization | 10^5 - 10^7 s^-1 | High |

| Intermolecular addition | 10^6 - 10^8 M^-1 s^-1 | Moderate |

| Hydrogen abstraction | 10^7 - 10^9 M^-1 s^-1 | Variable |